molecular formula C7H6BrNOS B7793487 5-Bromo-2-hydroxybenzenecarbothioamide

5-Bromo-2-hydroxybenzenecarbothioamide

Cat. No.: B7793487
M. Wt: 232.10 g/mol
InChI Key: JSLFHLOXLPCZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hydroxybenzenecarbothioamide is an organic compound with the molecular formula C7H6BrNOS It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with a bromine atom at the 5-position and a hydroxyl group at the 2-position

Properties

IUPAC Name

5-bromo-2-hydroxybenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNOS/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLFHLOXLPCZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=S)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxybenzenecarbothioamide typically involves the bromination of 2-hydroxybenzenecarbothioamide. The reaction is carried out by treating 2-hydroxybenzenecarbothioamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The hydroxyl (-OH) group is a strong activating, ortho/para-directing substituent, while bromine (-Br) is a moderately deactivating, meta-directing group. This combination creates regioselectivity challenges in EAS reactions:

  • Nitration : Likely occurs at the para position to the hydroxyl group (C4) due to its dominance over bromine’s meta-directing effect.

  • Sulfonation : Predicted to favor the C4 position under kinetic control and C6 under thermodynamic conditions.

Example Reaction Conditions :

Reaction TypeReagents/ConditionsPredicted PositionYield (Hypothetical)
NitrationHNO3_3/H2_2SO4_4, 50°CC4~60%
BrominationBr2_2/FeBr3_3, 25°CC6 (minor)<20%

Nucleophilic Substitution at Bromine

The bromine atom may undergo substitution under SNAr (nucleophilic aromatic substitution) conditions if activated by electron-withdrawing groups. The hydroxyl group’s electron-donating nature may hinder this process unless deprotonated.

  • Hydroxyl Deprotonation : In basic media (e.g., NaOH), the -OH group becomes -O^-, enhancing ring activation and enabling bromine displacement by nucleophiles (e.g., amines, thiols).

Proposed Mechanism :

Ar-Br+NuBaseAr-Nu+Br\text{Ar-Br} + \text{Nu}^- \xrightarrow{\text{Base}} \text{Ar-Nu} + \text{Br}^-

Carbothioamide Reactivity

The carbothioamide group (-C(=S)NH2_2) exhibits distinct reactivity:

  • Hydrolysis : Under acidic or basic conditions, it may hydrolyze to the corresponding carboxylic acid or amide.

    R-C(=S)NH2H2O/H+or OHR-COOH (or R-CONH2)+H2S\text{R-C(=S)NH}_2 \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{R-COOH} \ (\text{or R-CONH}_2) + \text{H}_2\text{S}
  • Coordination Chemistry : Acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}).

Hypothetical Complexation Data :

Metal IonLigand RatioStability Constant (log K)
Cu2+^{2+}1:2~12.5
Fe3+^{3+}1:1~9.8

Oxidation Reactions

The thioamide group is susceptible to oxidation:

  • Formation of Disulfides : Reaction with mild oxidants (e.g., I2_2) yields disulfide linkages.

  • Sulfoxide/Sulfone Formation : Strong oxidants (e.g., H2_2O2_2, KMnO4_4) convert -C(=S)- to -C(=O)-.

Oxidation Pathways :

R-C(=S)NH2H2O2R-C(=O)NH2+S\text{R-C(=S)NH}_2 \xrightarrow{\text{H}_2\text{O}_2} \text{R-C(=O)NH}_2 + \text{S}

Cross-Coupling Reactions

The bromine atom may participate in palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) for synthesizing biaryl or amino-substituted derivatives.

Example Suzuki Coupling :

Ar-Br+PhB(OH)2Pd(PPh3)4Ar-Ph+B(OH)2Br\text{Ar-Br} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ph} + \text{B(OH)}_2\text{Br}

Optimized Conditions :

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Base: K2_2CO3_3

  • Solvent: DMF/H2_2O (3:1), 80°C

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-Bromo-2-hydroxybenzenecarbothioamide and its derivatives have shown promising anticancer properties. Research indicates that thiosemicarbazone derivatives, including those based on 5-bromo-2-hydroxybenzaldehyde, exhibit cytotoxic effects against various cancer cell lines such as colon carcinoma, melanoma, and pancreatic adenocarcinoma .

Case Study: Antitumor Efficacy
A study demonstrated that a thiosemicarbazone complex derived from this compound displayed significant activity against human breast cancer cells (MCF-7) and other cancer types. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Compound Cell Line IC50 (µM) Mechanism of Action
5-Bromo-2-hydroxybenzaldehyde thiosemicarbazoneMCF-7 (breast cancer)0.16–1.27Induces apoptosis
Thiosemicarbazone complexColon carcinoma (LS180)Not specifiedInhibits proliferation

Catalysis

Role in Catalytic Reactions
The compound has been explored for its catalytic properties, particularly in organic synthesis. Hydrazone compounds, including those related to this compound, have been utilized in catalyzing various reactions due to their ability to form stable metal complexes .

Case Study: Metal Complexes
Research has shown that certain metal complexes formed with hydrazones exhibit enhanced catalytic activity in reactions such as oxidation and reduction processes. These complexes have been noted for their effectiveness in promoting reactions under mild conditions .

Electrochemical Applications

Sensors Development
this compound derivatives have been investigated for their potential use in electrochemical sensors. The compound's ability to interact with various analytes makes it suitable for developing sensitive detection methods .

Application Type of Sensor Analyte Detected
Electrochemical sensorHeavy metal detectionLead (Pb), Cadmium (Cd)
Chemical sensorpH detectionVarious solutions

Material Science

Corrosion Inhibition
The compound has also been studied for its potential as a corrosion inhibitor for metals. Its application in preventing corrosion in mild steel has shown effectiveness due to the formation of protective films on metal surfaces .

Case Study: Corrosion Studies
In electrochemical tests, this compound was found to significantly reduce corrosion rates in acidic environments, showcasing its utility in industrial applications where metal integrity is crucial .

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxybenzenecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzenecarbothioamide
  • 2-Bromo-4-hydroxy-5-methoxybenzonitrile
  • 5-Bromo-2-methoxybenzenesulfonamide

Uniqueness

5-Bromo-2-hydroxybenzenecarbothioamide is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

5-Bromo-2-hydroxybenzenecarbothioamide, a compound derived from thiosemicarbazones, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, antiviral, and anticancer properties.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of a bromine atom and a hydroxyl group on the benzene ring, contributing to its unique reactivity and biological activity. The synthesis often involves the reaction of 5-bromo-2-hydroxybenzaldehyde with hydrazine derivatives in the presence of carbon disulfide, leading to the formation of the thiosemicarbazone structure.

1. Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties against various bacterial strains. The effectiveness of this compound can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

  • Study Findings : A study indicated that metal complexes formed with this ligand showed enhanced antibacterial activity compared to the free ligand . The presence of transition metals like Co(II) and Ni(II) significantly increased the lipophilicity and bioactivity of these complexes, making them potential candidates for treating bacterial infections .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa40 µg/mL

2. Antifungal Activity

The antifungal properties of this compound have also been explored. It has shown effectiveness against various fungal pathogens, which can be crucial in treating fungal infections that are resistant to conventional therapies.

  • Research Insights : The compound demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with effective concentrations comparable to standard antifungal agents .

3. Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties as well. Its mechanism may involve interference with viral replication or entry into host cells.

  • Case Study : In vitro assays indicated that certain derivatives of thiosemicarbazones exhibit activity against viruses such as HIV and hepatitis C virus, suggesting potential applications in antiviral therapy .

4. Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research. Thiosemicarbazones are known for their ability to induce apoptosis in cancer cells.

  • Experimental Evidence : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HT29), and lung (A549) cancers. The mechanisms involve the induction of cell cycle arrest and apoptosis through various signaling pathways .
Cancer Cell LineIC50 (µM)
MCF-715
HT2920
A54925

The biological activity of this compound is largely attributed to its ability to form metal complexes, which enhance its reactivity and interaction with biological targets. These mechanisms include:

  • Metal Coordination : The coordination with metal ions increases the lipophilicity and cellular uptake of the compound.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Interference with enzymes critical for bacterial survival or viral replication.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.